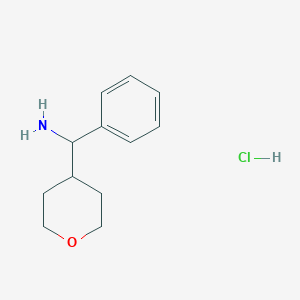

phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Description

Phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a synthetic organic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a phenyl group and a methanamine moiety, stabilized as a hydrochloride salt. The compound’s core structure combines a saturated oxygen-containing heterocycle (tetrahydropyran) with an aromatic phenyl group, conferring both lipophilic and polar properties.

Properties

IUPAC Name |

oxan-4-yl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h1-5,11-12H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRXHYZMPDTXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that the compound is a basic organic chemical raw material and a high-quality fuel . It is mainly used in fine chemicals, plastics, and other fields, and is also an important raw material for pesticides and medicines .

Mode of Action

The mode of action of phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with its targets, resulting in changes that contribute to its function as a raw material in various fields

Biochemical Pathways

It is known that the compound plays a role in the synthesis of various products in the fields of fine chemicals, plastics, pesticides, and medicines .

Result of Action

It is known that the compound contributes to the synthesis of various products in the fields of fine chemicals, plastics, pesticides, and medicines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Biochemical Analysis

Biochemical Properties

Phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and modulation of protein-protein interactions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. It may act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to light or varying temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways or reduction of disease symptoms. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, the compound may be transported into specific cellular compartments where it exerts its effects on target biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

Phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with enzymes and receptors, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyran ring linked to a phenyl group through a methanamine moiety. Its molecular formula is with a molecular weight of approximately 227.73 g/mol. The unique structural features of this compound contribute to its biological activities.

Research indicates that this compound may interact with various biological targets, influencing enzymatic activity and receptor signaling pathways. The mechanism typically involves:

- Binding to Active Sites : The compound can bind to active sites on target proteins, modulating their function.

- Allosteric Modulation : It may also interact with allosteric sites, leading to changes in protein conformation and activity.

These interactions are crucial for understanding its therapeutic potential, particularly in the context of enzyme inhibition or receptor activation.

Enzyme Interactions

Studies have shown that this compound can modulate the activity of specific enzymes. For instance, it has been investigated for its potential as an inhibitor of Janus Kinase (JAK) pathways, which are critical in inflammatory responses and cancer biology.

A notable study reported the IC50 values for related compounds in the JAK3 inhibition context, where values ranged from 28.8 to 124.6 µM, indicating moderate potency against these targets .

Case Studies

- Anti-Cancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against various cancer cell lines. For example, compounds with similar structures showed significant inhibition of cell growth in KARPAS422 lymphoma cells .

- Pharmacokinetics : Pharmacokinetic studies revealed that modifications to the tetrahydropyran ring could influence bioavailability and tissue distribution, which are critical factors for therapeutic efficacy .

Table 1: Biological Activity Overview

| Activity Type | Description | IC50 Values (µM) |

|---|---|---|

| JAK3 Inhibition | Modulation of inflammatory pathways | 28.8 - 124.6 |

| Cytotoxicity | Inhibition of cancer cell proliferation | Varies by derivative |

| Enzyme Interaction | Binding affinity to specific enzymes | Not specified |

Scientific Research Applications

Chemistry

Phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is utilized as a building block for synthesizing complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic substitutions : The amine group can act as a nucleophile in substitution reactions.

- Coupling reactions : Its structure allows for coupling with other aromatic compounds to form more complex structures.

Biological Applications

Research indicates that this compound exhibits bioactive properties , making it a candidate for drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth. For example, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast cancer and lymphoma .

- Antimicrobial Properties : The compound has been investigated for its potential to act against bacterial infections, showing promise in preliminary assays.

Medicinal Chemistry

This compound is being explored for its role in developing new pharmaceuticals targeting specific enzymes or receptors involved in disease pathways:

- Targeting EZH2 Mutations : Similar compounds have demonstrated efficacy against EZH2 mutant lymphomas, indicating that this compound may also have therapeutic potential in this area .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building Block | Used in the synthesis of complex organic molecules |

| Biology | Anticancer Activity | Exhibits inhibition of tumor growth in cell lines |

| Medicine | Drug Development | Potential targeting of EZH2 mutations |

Case Studies

- Anticancer Research : A study involving derivatives of this compound demonstrated significant inhibition of cell proliferation in KARPAS422 lymphoma cells, suggesting a mechanism involving the modulation of EZH2 activity .

- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited promising antimicrobial activity against Gram-positive bacteria, highlighting their potential as new antibiotic agents.

Comparison with Similar Compounds

Core Modifications

- Parent Structure (389621-78-7) : The simplest analog lacks aromatic substituents, offering a baseline for solubility (polar) and reactivity. Its low molecular weight (165.63 g/mol) makes it suitable for conjugation in prodrug design .

- Ethylamine Extension (479195-19-2) : The addition of an ethyl group increases molecular weight (179.66 g/mol) and basicity, enhancing water solubility. This derivative is frequently employed in nucleotide analog synthesis .

Aromatic Substituent Effects

- 3-Trifluoromethylphenyl (Undisclosed) : The trifluoromethyl group introduces strong electron-withdrawing effects, boosting lipid solubility (logP ~2.8 estimated) and resistance to oxidative metabolism. This compound is prioritized in blood-brain barrier penetration studies .

- 3-Fluorophenyl (943109-41-9) : Fluorination improves metabolic stability and binding affinity to amine receptors (e.g., serotonin transporters). Its molecular weight (245.72 g/mol) and solubility profile (25 µL, 10 mM in DMSO) make it a candidate for preclinical neuropharmacology trials .

- This analog’s higher molecular weight (255.79 g/mol) and sulfur content suggest utility in opioid or cannabinoid receptor research .

Pharmacokinetic and Toxicity Considerations

- Toxicity Data: Limited toxicological data are available for most analogs. For example, thiophene-containing derivatives (e.g., 1052519-53-5) lack comprehensive safety profiles, necessitating caution in vivo .

Preparation Methods

Formation of the Tetrahydro-2H-pyran Ring

The tetrahydro-2H-pyran ring is generally synthesized via cyclization reactions of suitable hydroxy or alkoxy precursors under acidic or basic catalysis. This step creates the saturated oxygen-containing heterocycle that forms the core scaffold of the molecule.

Introduction of the Phenyl Group

The phenyl substituent at the 4-position of the tetrahydropyran ring is introduced through:

- Halogenation of the tetrahydropyran intermediate (e.g., bromination or iodination) to form a reactive site.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) to attach the phenyl ring.

These methods ensure regioselective and stereoselective attachment of the aromatic ring.

Formation of the Methanamine Moiety

The methanamine group is introduced primarily by:

- Reductive amination , where the aldehyde or ketone intermediate reacts with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.

- Grignard reactions with appropriate amine-containing reagents.

This step is critical for installing the amine functionality needed for subsequent salt formation.

Hydrochloride Salt Formation

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid under anhydrous conditions, enhancing the compound’s stability, crystallinity, and water solubility.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Acid/base catalysis of hydroxyalkyl precursors | Formation of tetrahydro-2H-pyran ring |

| 2 | Halogenation | Bromine or iodine in suitable solvent | Halogenated tetrahydropyran intermediate |

| 3 | Cross-coupling (Suzuki/Heck) | Pd catalyst, phenylboronic acid or phenyl halide | Attachment of phenyl substituent |

| 4 | Reductive amination | Amine source + reducing agent (NaBH3CN, H2/Pd) | Formation of methanamine group |

| 5 | Salt formation | HCl in anhydrous solvent | Phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride |

Detailed Research Findings on Preparation

Reductive Amination Efficiency: Reductive amination is favored for its mild conditions and high selectivity, producing the methanamine moiety with minimal side reactions. Sodium cyanoborohydride is commonly used due to its selectivity over other reducing agents.

Halogenation and Cross-Coupling: Halogenation of the tetrahydropyran intermediate provides a versatile handle for palladium-catalyzed coupling reactions, enabling the introduction of various phenyl derivatives with high regio- and stereoselectivity.

Purification Techniques: The final product is purified by column chromatography using silica gel with gradient elution or recrystallization from ethanol/diethyl ether mixtures to achieve purity levels above 98%, essential for pharmaceutical or biochemical applications.

Characterization: Structural confirmation is performed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and sometimes X-ray crystallography to confirm stereochemistry and molecular integrity.

Comparative Table of Key Preparation Parameters

| Parameter | Typical Conditions/Agents | Comments |

|---|---|---|

| Cyclization catalyst | Acidic (e.g., HCl, TsOH) or basic (NaOH) | Controls ring formation and stereochemistry |

| Halogenation reagent | Bromine, iodine | Introduces reactive site for coupling |

| Cross-coupling catalyst | Pd(PPh3)4, Pd(OAc)2 with ligands | Enables phenyl group attachment |

| Reductive amination agent | NaBH3CN, H2 with Pd/C | Selective reduction of imines/aldehydes |

| Salt formation | Anhydrous HCl | Improves solubility and stability |

| Purification | Silica gel chromatography, recrystallization | Achieves >98% purity |

Advanced Synthetic Approaches and Mechanistic Insights

Recent research (Paudyal et al., 2020) has explored intramolecular aminoetherification methods to synthesize N-unprotected amino-heterocycles, including tetrahydropyran derivatives structurally related to phenyl(tetrahydro-2H-pyran-4-yl)methanamine. These methods involve:

- Intramolecular cyclization via aminoetherification.

- Use of N-methyl and N-H amines as nucleophiles.

- Optimization of reaction conditions to control stereochemistry and yield.

Such advanced methodologies offer alternative routes that may improve efficiency and selectivity in synthesizing complex amino-heterocycles.

Q & A

Q. What are the primary synthetic routes for phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride?

The compound can be synthesized via reductive amination or Mannich reactions. For example, tetrahydro-2H-pyran derivatives undergo alkylation or substitution with phenylmethanamine precursors under anhydrous conditions using catalysts like palladium or nickel . Key intermediates, such as tetrahydro-4-methyl-2-phenyl-2H-pyran, are functionalized via halogenation (e.g., bromine or iodine) to introduce reactive sites for subsequent amine coupling .

Q. How is the compound characterized to confirm structural integrity?

Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions on the pyran ring and phenyl group .

- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight (e.g., 215.73 g/mol for related structures) and fragmentation patterns .

- X-ray crystallography for absolute stereochemical confirmation, particularly if chiral centers are present .

Q. What solvent systems are optimal for solubility in biological assays?

The hydrochloride salt form enhances water solubility. For in vitro studies, dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) is recommended to avoid cytotoxicity. For hydrophobic environments (e.g., lipid bilayer studies), tetrahydrofuran (THF) or acetonitrile may be used with sonication .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in stereoselective syntheses?

Employ chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess. For example, sertraline hydrochloride synthesis uses a stereoselective reduction of a ketonic intermediate with lithium aluminum hydride (LiAlH₄) to achieve >90% cis-isomer yield . Temperature control (0–5°C) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Dose-response profiling : Validate activity thresholds using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Metabolite screening : Check for hydrolytic degradation of the pyran ring in physiological buffers, which may alter activity .

- Computational docking : Compare binding affinities to target proteins (e.g., GPCRs) to identify structure-activity relationships (SAR) .

Q. What strategies are used to study the compound’s interaction with lipid membranes?

- Surface plasmon resonance (SPR) to measure binding kinetics to membrane models (e.g., liposomes).

- Fluorescence anisotropy with labeled phospholipids to assess membrane disruption .

- Molecular dynamics simulations to predict partitioning behavior based on logP values (e.g., calculated logP ≈ 2.1 for related amines) .

Q. Which analytical methods detect trace impurities in the hydrochloride salt?

Q. How does the tetrahydro-2H-pyran ring influence selectivity in amine-mediated reactions?

The pyran ring’s electron-donating ether oxygen enhances nucleophilicity at the amine group, favoring SN2 reactions. Substituents at the 4-position (e.g., methyl groups) sterically hinder undesired nucleophilic attacks, improving regioselectivity in alkylation steps .

Q. What protocols ensure long-term stability of the compound in storage?

Q. How can computational modeling predict metabolic pathways for this compound?

Use CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to identify potential oxidation sites on the pyran ring. ADMET predictors (e.g., SwissADME) estimate bioavailability and blood-brain barrier penetration based on polarity and molecular weight (~215–250 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.